molecular formula C9H6FNO2 B2571759 7-Fluoro-1-methylindoline-2,3-dione CAS No. 875003-43-3

7-Fluoro-1-methylindoline-2,3-dione

Cat. No.: B2571759
CAS No.: 875003-43-3
M. Wt: 179.15
InChI Key: XWTUHLYJQKEZSI-UHFFFAOYSA-N
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Description

7-Fluoro-1-methylindoline-2,3-dione is an organic compound with the molecular formula C9H6FNO2. It is a derivative of indoline, characterized by the presence of a fluorine atom at the 7th position and a methyl group at the 1st position. This compound is known for its solid-state at room temperature and its stability under anhydrous conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1-methylindoline-2,3-dione typically involves the introduction of the fluorine atom and the methyl group into the indoline framework. One common method is the fluorination of 1-methylindoline-2,3-dione using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions is also common in industrial settings .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at position 7 undergoes nucleophilic substitution under controlled conditions. In a study synthesizing fluorinated 1-benzylisatins, alkylation of the sodium salt of 5-fluoro-isatin with benzyl halides produced substituted derivatives (e.g., 3a–f ) in yields exceeding 85% (Scheme 1) .

Key Conditions :

  • Solvent : Dimethylformamide (DMF)

  • Temperature : Room temperature (25°C)

  • Reagents : Benzyl halides (e.g., benzyl chloride, 2-fluorobenzyl bromide)

Representative Example :

7-Fluoro-1-methylindoline-2,3-dione+Benzyl bromideDMF, 25°C1-Benzyl-7-fluoroindoline-2,3-dione(Yield: 89%)[2]\text{this compound} + \text{Benzyl bromide} \xrightarrow{\text{DMF, 25°C}} \text{1-Benzyl-7-fluoroindoline-2,3-dione} \quad (\text{Yield: 89\%})[2]

Condensation Reactions

The diketone moiety facilitates condensation with hydrazines to form hydrazone derivatives. In antiphytopathogenic studies, hydrazones such as 5a–e and 7a–c were synthesized via reaction with substituted hydrazines .

Key Conditions :

  • Solvent : Ethanol

  • Catalyst : Acetic acid (5 mol%)

  • Reaction Time : 4–6 hours

Biological Relevance :

  • Hydrazone 7c (3-trifluoromethylbenzyl-substituted) demonstrated the strongest bactericidal activity, with inhibition zones of 6–9 mm against Xanthomonas campestris .

Mechanistic Considerations

  • Fluorine’s Role : The electron-withdrawing effect of fluorine enhances electrophilicity at the carbonyl groups, facilitating nucleophilic attack during substitution and condensation .

  • Steric Effects : The methyl group at position 1 moderately influences regioselectivity in substitution reactions .

Industrial and Synthetic Utility

The compound’s stability under anhydrous conditions and compatibility with continuous flow reactors make it suitable for scalable production of fluorinated indole derivatives . Industrial protocols emphasize:

  • Automated temperature control (20–30°C)

  • Solvent recycling (DMF recovery ≥95%)

Scientific Research Applications

Chemistry

In the realm of synthetic chemistry, 7-Fluoro-1-methylindoline-2,3-dione serves as a critical building block for synthesizing more complex indole derivatives. Its unique structure enables various chemical reactions including oxidation, reduction, and nucleophilic substitution.

Common Reactions:

  • Oxidation: Converts to quinones using oxidizing agents like potassium permanganate.
  • Reduction: Forms indoline derivatives via reducing agents such as sodium borohydride.
  • Substitution: The fluorine atom can be replaced by other functional groups under basic conditions.

The compound's biological activities make it a candidate for drug discovery. It has shown potential in enzyme inhibition and anticancer properties.

Mechanism of Action:
The presence of the fluorine atom enhances hydrogen bonding capabilities, allowing for stronger interactions with biological macromolecules. This interaction can inhibit enzyme activity or modulate receptor functions .

Case Studies:

  • Cytotoxicity Evaluation: A study on HuTu-80 cells demonstrated that treatment with this compound significantly decreased mitochondrial membrane potential, correlating with apoptosis markers.
  • Enzyme Interaction Studies: The compound exhibited selective inhibition of enzymes related to cancer metabolism, indicating its potential as a therapeutic agent.

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. It induces apoptosis in tumor cells through mechanisms involving mitochondrial disruption and increased reactive oxygen species production. Comparative studies show its cytotoxic effects are comparable to established chemotherapeutic agents .

Industrial Applications

In addition to its research applications, this compound is utilized in the production of dyes and pigments due to its stable fluorinated structure. The compound's unique properties allow it to be incorporated into various industrial formulations where color stability and chemical resistance are required.

Mechanism of Action

The mechanism of action of 7-Fluoro-1-methylindoline-2,3-dione involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can inhibit enzyme activity or modulate receptor functions, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Uniqueness: 7-Fluoro-1-methylindoline-2,3-dione is unique due to the combined presence of both the fluorine atom and the methyl group, which enhances its chemical stability and reactivity. This dual substitution pattern makes it particularly useful in the synthesis of complex organic molecules and in various scientific research applications .

Biological Activity

7-Fluoro-1-methylindoline-2,3-dione is a fluorinated derivative of indoline that has garnered attention due to its potential biological activities. With the molecular formula C9H6FNO2, this compound features a fluorine atom at the 7th position and a methyl group at the 1st position. This unique structure enhances its interaction with biological targets, making it a valuable candidate in drug discovery and development.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The presence of the fluorine atom increases the compound's capacity to form hydrogen bonds, which facilitates stronger interactions with proteins and nucleic acids. This interaction can lead to enzyme inhibition or modulation of receptor functions, thus influencing various biological pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer potential. It has been shown to induce apoptosis in tumor cells by disrupting mitochondrial membrane potential and promoting reactive oxygen species (ROS) production. In studies involving various cancer cell lines, this compound demonstrated cytotoxic effects comparable to established chemotherapeutic agents .

Enzyme Inhibition

The compound's ability to inhibit enzymes has been well documented. It has been utilized in studies focusing on enzyme inhibition mechanisms, particularly in relation to cancer and metabolic diseases. The fluorinated structure enhances its metabolic stability and bioavailability, making it an attractive candidate for further development as an enzyme inhibitor.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on HuTu-80 cells. The results indicated a significant decrease in mitochondrial membrane potential after treatment, correlating with increased apoptosis markers. The IC50 values were determined, showing effective concentration ranges for inducing cytotoxicity .

Study 2: Enzyme Interaction Studies

In another investigation, the interaction of this compound with specific enzymes was analyzed. The study found that the compound exhibited selective inhibition of certain enzymes involved in cancer metabolism, demonstrating its potential as a therapeutic agent in targeted cancer therapies .

Data Table: Biological Activity Summary

Activity Type Effect Mechanism Reference
AnticancerInduces apoptosisDisruption of mitochondrial function
Enzyme InhibitionSelective inhibition of metabolic enzymesBinding to active sites
CytotoxicitySignificant cytotoxic effects on cancer cellsInduction of ROS production

Properties

IUPAC Name

7-fluoro-1-methylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c1-11-7-5(8(12)9(11)13)3-2-4-6(7)10/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTUHLYJQKEZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2F)C(=O)C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

7-Fluoro-1H-indole-2,3-dione (5, prepared according to the method of Gassman as described in U.S. Pat. No. 4,188,325, 3.00 g, 0.182 mol), iodomethane (3.40 ml, 0.545 mol) and potassium carbonate (4.92 g, 0.0363 mol) in DMF (15 ml) are stirred at room temperature for 1 hour. The reaction mixture is diluted with cold water and the resulting precipitate filtered and dried to give the title compound as a solid. HPLC r.t. 4.01 min; MS for C9H6FNO2 m/z 180.0 (M+H)+.
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